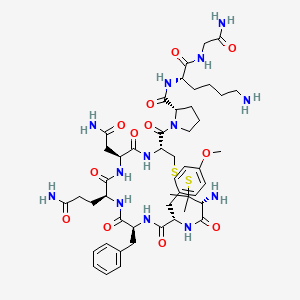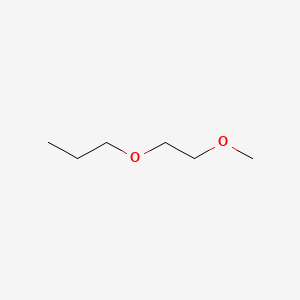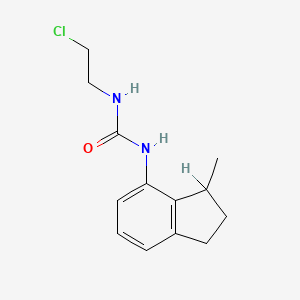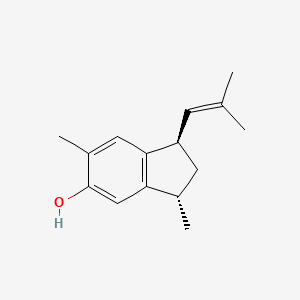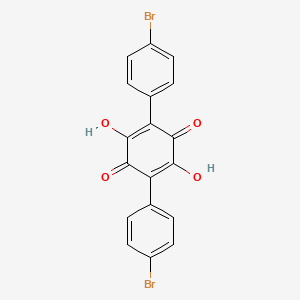
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a quinone core substituted with bromophenyl and hydroxy groups, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by oxidation and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism by which 2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone exerts its effects involves interactions with various molecular targets and pathways. The compound’s quinone core can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The bromophenyl groups may enhance its binding affinity to specific proteins or enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2,5-Bis(4-bromophenyl)-p-xylene: Shares the bromophenyl groups but differs in the core structure, leading to different chemical and biological properties.
2,5-Bis(4-cyanophenyl)-furan: Another compound with similar substituents but a different core, used in different applications.
Uniqueness
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone is unique due to its combination of bromophenyl and hydroxy groups on a quinone core, providing a distinct set of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
28293-17-6 |
|---|---|
分子式 |
C18H10Br2O4 |
分子量 |
450.1 g/mol |
IUPAC名 |
2,5-bis(4-bromophenyl)-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Br2O4/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,21,24H |
InChIキー |
BCQTUZLLEOJZLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



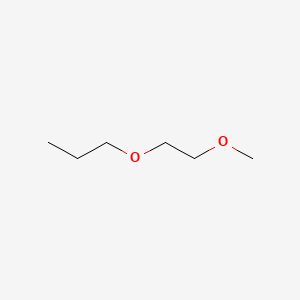
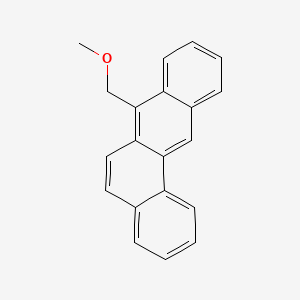
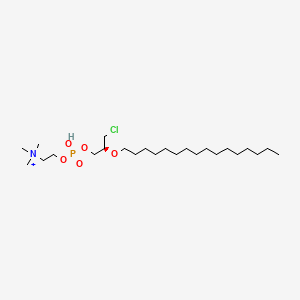

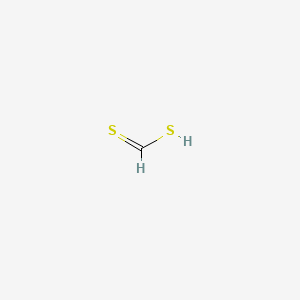
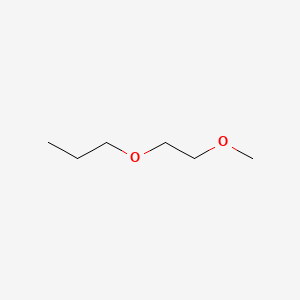
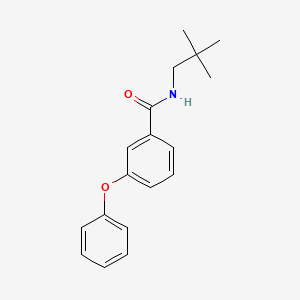
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)
